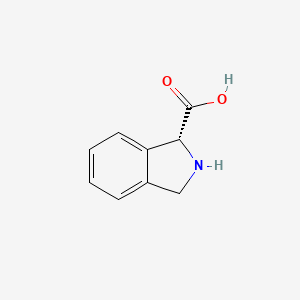

(R)-isoindoline-1-carboxylic acid

Description

BenchChem offers high-quality (R)-isoindoline-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-isoindoline-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H9NO2 |

|---|---|

Poids moléculaire |

163.17 g/mol |

Nom IUPAC |

(1R)-2,3-dihydro-1H-isoindole-1-carboxylic acid |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-7-4-2-1-3-6(7)5-10-8/h1-4,8,10H,5H2,(H,11,12)/t8-/m1/s1 |

Clé InChI |

OFKFBEJYOHXPIA-MRVPVSSYSA-N |

SMILES isomérique |

C1C2=CC=CC=C2[C@@H](N1)C(=O)O |

SMILES canonique |

C1C2=CC=CC=C2C(N1)C(=O)O |

Origine du produit |

United States |

Foundational & Exploratory

Comprehensive Structure Elucidation of (R)-Isoindoline-1-Carboxylic Acid

[1][2]

Executive Summary: The Scaffold and the Challenge

(R)-Isoindoline-1-carboxylic acid (CAS: 1388796-96-0) represents a critical pharmacophore in modern drug discovery.[1][2] As a conformationally restricted analogue of (R)-phenylglycine , it serves as a high-value scaffold for peptidomimetics, kinase inhibitors, and asymmetric organocatalysts.[2]

The elucidation of this structure presents a unique set of challenges compared to acyclic amino acids. The fusion of the benzene ring to the pyrrolidine core creates a rigid bicyclic system where the assignment of the absolute configuration (AC) at the C1 position is paramount for biological activity.

This guide moves beyond basic characterization, detailing the rigorous protocols required to definitively assign the (R)-configuration, quantify enantiomeric excess (ee%), and validate structural integrity.[2]

Structural Characterization: Establishing Connectivity

Before addressing stereochemistry, the connectivity must be unequivocally established. The isoindoline core exhibits distinct NMR signatures arising from its rigid bicyclic nature.

Mass Spectrometry (HRMS)[2]

-

Ionization: ESI+ (Electrospray Ionization).[2]

-

Expected [M+H]+: m/z 164.0712 (Calculated for C9H10NO2).[2]

-

Fragmentation Pattern: Look for the characteristic loss of the carboxyl group (

, loss of COOH) and the tropylium-like cation formation typical of benzyl-amine substructures.

NMR Spectroscopy: The Diastereotopic Signature

The defining feature of the isoindoline-1-carboxylic acid 1H-NMR spectrum is the magnetic inequivalence of the methylene protons at position 3 (C3), induced by the chiral center at C1.

Table 1: Key 1H-NMR Diagnostic Signals (D2O/DCl, 400 MHz)

| Position | Proton Type | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |

| C1 | Benzylic CH | 5.45 - 5.60 | Singlet (s) | N/A | |

| C3 | Benzylic CH | 4.60 - 4.85 | AB System (dd) | Critical: Protons are diastereotopic due to C1 chirality.[1][2] | |

| Ar | Aromatic | 7.30 - 7.50 | Multiplet (m) | - | Fused benzene ring.[1][2] |

Expert Insight: In achiral solvents, if C3 appears as a singlet, it often indicates rapid ring inversion or lack of stereochemical integrity.[2] The observation of a distinct AB system (or broadened doublet) is a primary indicator that the chiral center at C1 is exerting a steric influence on the ring conformation.

Absolute Configuration (AC) Determination

Assigning the (R)-configuration is the most critical step. Relying solely on optical rotation signs from literature can be risky due to solvent and pH dependence. We employ a Triangulated Approach for definitive assignment.

Workflow Visualization

Figure 1: Triangulated workflow for absolute configuration assignment. Method A is the gold standard; Method B is the standard laboratory technique.

Protocol: Mosher's Amide Method (NMR)

Since the isoindoline nitrogen is a secondary amine, it reacts readily with Mosher's acid chloride (MTPA-Cl).[2] This is the most accessible method for labs without X-ray facilities.

-

Derivatization: React the substrate separately with

-(-)-MTPA-Cl and -

Analysis: Acquire 1H-NMR spectra of both diastereomers.

-

Logic: Analyze the chemical shift differences (

) of the C3 protons.-

In the (R)-isoindoline derivative, the phenyl group of the MTPA moiety will shield specific protons relative to the (S)-derivative based on the preferred conformer.

-

Validation: Ensure the

values follow a consistent spatial sign distribution consistent with the Mosher model for cyclic secondary amines.

-

Protocol: X-Ray Crystallography (Gold Standard)

If the free amino acid does not crystallize well, the Hydrochloride (HCl) or Hydrobromide (HBr) salts are preferred.[2]

-

Flack Parameter: For the HBr salt, a Flack parameter near 0.0 indicates correct absolute structure assignment; a value near 1.0 indicates inverted structure.

-

Space Group: Chiral molecules must crystallize in non-centrosymmetric space groups (e.g.,

).[2]

Enantiomeric Purity Assessment (Chiral HPLC)

Determining the enantiomeric excess (ee%) requires specific chiral stationary phases (CSPs) capable of recognizing the zwitterionic or amphoteric nature of the amino acid.

Method Development Strategy

Direct separation of the free amino acid is often difficult due to peak tailing. Two robust approaches are recommended:

Approach A: Crown Ether Columns (Direct Analysis)

-

Mechanism: Host-guest interaction between the crown ether and the primary ammonium group (requires acidic mobile phase).

-

Mobile Phase: Perchloric acid (pH 1.5 to 2.0) in water/methanol.

-

Pros: No derivatization required.

-

Cons: Corrosive mobile phase; requires the amine to be protonated.

Approach B: Derivatization (Marfey's Reagent or FDAA) [2]

-

Reagent: 1-fluoro-2-4-dinitrophenyl-5-L-alanine amide (FDAA).[1][2]

-

Column: Standard C18 Reversed Phase.

-

Mechanism: FDAA reacts with the secondary amine to form diastereomers.

-

Resolution: Diastereomers are separated based on hydrophobicity differences.

-

Elution Order: For L-FDAA derivatives, the D-isomer (non-natural) usually elutes after the L-isomer (natural) on C18 columns, but this must be validated for the isoindoline core.[2]

Recommended Protocol (Polysaccharide CSP)

If avoiding derivatization is preferred but Crown Ethers are unavailable, use Zwitterionic phases.[2]

Synthesis & Resolution Pathway

To ensure the isolation of the (R)-isomer, a resolution strategy is often more scalable than asymmetric synthesis for this specific scaffold.

Figure 2: Synthesis and resolution pathway.[1][2] The racemic precursor is typically accessible via Strecker synthesis or cyclization of phthalic derivatives.

References

-

Smolecule. (2024). (R)-Isoindoline-1-carboxylic acid: Structure and Properties. Retrieved from [2]

-

Lintuluoto, J. M., Nakayama, K., & Setsune, J. (2006).[2][3] Direct determination of absolute configuration of carboxylic acids by cyclooctapyrrole. Chemical Communications.[3] Retrieved from [2]

-

Harada, N., et al. (2016).[2] HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds. Molecules. Retrieved from [2]

-

Organic Chemistry Portal. (2023). Synthesis of Isoindolinones and Isoindoline Derivatives. Retrieved from [2]

-

Master Organic Chemistry. (2017). Optical Rotation, Optical Activity, and Specific Rotation.[2][4] Retrieved from

Sources

- 1. 96016-96-5|Isoindoline-1-carboxylic acid hydrochloride|BLD Pharm [bldpharm.com]

- 2. gsconlinepress.com [gsconlinepress.com]

- 3. Direct determination of absolute configuration of carboxylic acids by cyclooctapyrrole - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

Technical Guide: (R)-Isoindoline-1-Carboxylic Acid & Natural Product Analogs

A Blueprint for Conformationally Restricted Peptidomimetics

Executive Summary: The "Chimeric" Scaffold

(R)-Isoindoline-1-carboxylic acid represents a high-value "chimeric" pharmacophore in modern drug design. Structurally, it fuses a benzene ring to a pyrrolidine core, effectively acting as a conformationally restricted analog of both Phenylalanine (Phe) and Proline (Pro) .

In the realm of natural product analogs, this scaffold is not merely a building block; it is a geometry-locking device . By constraining the

Key Applications:

-

Peptidomimetics: Replacement of Proline/Phenylalanine in opioid peptides (Enkephalin analogs).

-

Antivirals: P2 ligand mimics in HCV NS3/4A protease inhibitors.

-

Natural Product Scaffolds: Synthetic divergence from isoindolinone alkaloids (e.g., Stachyflin, Aristolactams).

Structural Logic & Pharmacophore Modeling

The "Rigidification" Hypothesis

The biological potency of (R)-isoindoline-1-carboxylic acid stems from its ability to reduce the entropic penalty of receptor binding. Unlike linear Phenylalanine, the isoindoline core locks the aromatic side chain into a specific vector.

-

Vs. Proline: It retains the turn-inducing properties but adds a hydrophobic

-interaction surface. -

Vs. Phenylalanine: It fixes the

and

Visualization: Pharmacophore Interactions

The following diagram illustrates how the (R)-enantiomer creates a specific vector for Hydrophobic (HYD) and Hydrogen Bond Acceptor (HBA) interactions, distinct from its (S)-counterpart.

Caption: Pharmacophore mapping of (R)-isoindoline-1-carboxylic acid showing fixed interaction vectors relative to the receptor pocket.

Asymmetric Synthesis Methodologies

Achieving the (R)-configuration with high enantiomeric excess (ee) is critical, as the (S)-enantiomer often exhibits distinct or inactive biological profiles.

Comparative Synthetic Strategies

| Method | Key Reagents | Yield | ee% | Pros | Cons |

| Classical Resolution | Tartaric Acid / Mandelic Acid | 30-40% | >99% | Scalable, cheap reagents | Max 50% yield (theoretical); labor intensive |

| Chiral Auxiliary | Schöllkopf Bis-lactim Ether | 60-75% | >95% | High predictability | Requires stoichiometric auxiliary; removal steps |

| Asymmetric Catalysis | Pd(0) / Chiral Phosphoramidite | 85-93% | 90-98% | Atom economical; modern standard | Expensive catalyst; O2 sensitive |

| Enzymatic Resolution | PLE (Pig Liver Esterase) | 45% | >98% | Green chemistry | Substrate specificity limits scope |

Workflow: Pd-Catalyzed Intramolecular Allylic Amination

This is the preferred modern route for generating "Natural Product Analogs" due to its ability to tolerate diverse functional groups on the benzene ring.

Caption: Asymmetric catalytic cycle for the synthesis of the isoindoline core via intramolecular allylic amination.

Biological Applications & Natural Product Analogs[2][3][4][5][6][7]

Opioid Peptidomimetics (Enkephalin Analogs)

Natural enkephalins (Tyr-Gly-Gly-Phe-Met) degrade rapidly. Replacing the Phe-Met or Gly-Phe turn with (R)-isoindoline-1-carboxylic acid creates a "locked" analog.

-

Mechanism: The isoindoline scaffold mimics the

and -

Result: Increased affinity for

-opioid receptors and near-total resistance to enkephalinase.

HCV NS3 Protease Inhibitors

In the development of drugs like Boceprevir and Telaprevir, the P2 position is typically a proline derivative.

-

Innovation: Substitution with (R)-isoindoline-1-carboxylic acid provides additional

-stacking with the protease S2 subsite (His-57 catalytic triad vicinity). -

Data: Analogs containing this core often show a 10-fold improvement in

compared to the native proline variants due to the rigidified hydrophobic contact.

Isoindolinone Alkaloid Analogs

While the carboxylic acid is the focus, it serves as the precursor to Isoindolinone natural product analogs like Stachyflin (antiviral) and Aristolactams .

-

Pathway: (R)-Isoindoline-1-carboxylic acid

Oxidation -

Activity: These analogs exhibit potent cytotoxicity against cancer cell lines (A549, HeLa) by inhibiting tubulin polymerization.

Experimental Protocol: Synthesis of (R)-N-Boc-Isoindoline-1-Carboxylic Acid

Objective: Synthesis of the protected scaffold for solid-phase peptide synthesis (SPPS).

Reagents:

- -Dibromo-o-xylene (26.4 g, 100 mmol)

-

Diethyl acetamidomalonate (21.7 g, 100 mmol)

-

NaH (60% dispersion, 8.8 g)

-

Novozym 435 (for resolution) or Chiral HPLC column.

Step-by-Step Methodology:

-

Cyclization (Racemic Precursor):

-

Suspend NaH in dry DMF (200 mL) at 0°C.

-

Add Diethyl acetamidomalonate dropwise. Stir 30 min.

-

Add

-Dibromo-o-xylene slowly to prevent exotherm. -

Heat to 80°C for 4 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Quench: Pour into ice water. Filter the precipitate (Diethyl 2-acetylisoindoline-1,1-dicarboxylate).

-

-

Decarboxylation & Hydrolysis:

-

Reflux the intermediate in 6N HCl (150 mL) for 12 hours.

-

Concentrate in vacuo to yield racemic isoindoline-1-carboxylic acid hydrochloride.

-

-

Boc-Protection:

-

Dissolve salt in Dioxane/Water (1:1). Add

(3 eq) and -

Stir 12h at RT. Acidify with 1N HCl to pH 3. Extract with EtOAc.

-

-

Optical Resolution (The Critical Step):

-

Method: Preparative Chiral HPLC.

-

Column: Chiralpak AD-H.

-

Mobile Phase: Hexane/IPA/TFA (90:10:0.1).

-

Collection: Collect the first eluting fraction (typically the (R)-isomer, confirm via optical rotation

(c=1, MeOH)).

-

-

Validation:

-

NMR:

NMR (400 MHz, -

Purity: >98% ee required for biological assays.

-

References

-

Solé, D., & Serrano, O. (2010).[1] Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation.[1] Journal of Organic Chemistry. Link

-

Gao, W., et al. (2019).[2] Catalytic Asymmetric Synthesis of Isoindolinones. Chemistry – An Asian Journal.[2] Link

-

Upadhyay, S. P., et al. (2020).[3] 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity. Fitoterapia. Link

- Cignarella, G., et al. (1981). Pharmacological properties of isoindoline derivatives. Il Farmaco. (Foundational text on the scaffold's pharmacodynamics).

-

Mancilla Percino, T., et al. (2024).[4] Synthesis of New Isoindolines Derived from L-α-Amino Acids and their Selectivity on Cancer Cell Lines. ChemistrySelect. Link

Sources

- 1. Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Catalytic Asymmetric Synthesis of Isoindolinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Comprehensive Guide to the Synthesis of (R)-isoindoline-1-carboxylic Acid: Starting Materials and Strategic Approaches

An in-depth technical guide on the synthesis of (R)-isoindoline-1-carboxylic acid, outlining various starting materials and synthetic strategies for researchers and drug development professionals.

(R)-isoindoline-1-carboxylic acid stands as a pivotal chiral building block in contemporary medicinal chemistry. Its constrained bicyclic framework is a sought-after motif in the design of novel therapeutics due to its ability to impart conformational rigidity to molecules, a critical factor in optimizing drug-target interactions. This guide provides a detailed exploration of the principal synthetic pathways to this valuable compound, with a focused analysis of the starting materials that underpin these methodologies. The discussion will encompass asymmetric catalysis, diastereoselective strategies, and enzymatic resolutions, offering insights into the rationale behind experimental design and the achievement of high stereochemical purity.

Asymmetric Synthesis Commencing with 2-Formylbenzoate Derivatives

A prominent and efficient strategy for accessing enantiomerically pure (R)-isoindoline-1-carboxylic acid is through the asymmetric reduction of an imine intermediate derived from derivatives of 2-formylbenzoic acid. This approach leverages chiral catalysts to establish the critical stereocenter with high fidelity.

Core Starting Materials and Reagents

The cornerstone of this synthetic route is methyl 2-formylbenzoate , a commercially accessible starting material. The nitrogen source is typically a primary amine that also serves as a protecting group, with benzylamine being a frequent choice due to its straightforward introduction and subsequent removal via hydrogenolysis.

The enantioselectivity of the key reductive amination step is governed by a chiral catalyst. Chiral phosphoric acids (CPAs), particularly TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) , have proven to be highly effective. The reduction is typically accomplished using a mild hydride source, such as a Hantzsch ester (e.g., diethyl 2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate).

Mechanistic Considerations

The synthesis commences with the condensation of methyl 2-formylbenzoate and benzylamine to generate a transient imine. The chiral phosphoric acid catalyst then protonates the imine, forming a chiral ion pair. This activation facilitates the stereoselective transfer of a hydride from the Hantzsch ester to one face of the imine. The sterically demanding environment created by the TRIP catalyst's bulky substituents effectively shields the other face, ensuring the preferential formation of the (R)-enantiomer.

Experimental Workflow and Protocol

Figure 1. Synthetic workflow for the asymmetric synthesis of (R)-isoindoline-1-carboxylic acid.

Detailed Experimental Protocol:

-

Imine Formation: In a round-bottom flask, dissolve methyl 2-formylbenzoate in a suitable solvent such as toluene. Add an equimolar amount of benzylamine. The reaction can be facilitated by the azeotropic removal of water using a Dean-Stark apparatus.

-

Asymmetric Reduction: After cooling the solution containing the formed imine, introduce the chiral phosphoric acid catalyst (TRIP, typically 1-5 mol%) and the Hantzsch ester (1.1-1.5 equivalents). Stir the reaction mixture at the specified temperature (e.g., 25 °C) until completion, monitored by TLC or LC-MS.

-

Purification: Upon completion, concentrate the reaction mixture and purify the crude product by flash column chromatography on silica gel to isolate the (R)-methyl 1-benzylisoindoline-1-carboxylate.

-

Deprotection: Dissolve the purified product in methanol and add a catalytic amount of palladium on carbon (10% Pd/C). Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) until the benzyl group is cleaved.

-

Hydrolysis: Filter the catalyst and treat the resulting (R)-methyl isoindoline-1-carboxylate with an aqueous base, such as lithium hydroxide, to hydrolyze the ester. Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the final product, (R)-isoindoline-1-carboxylic acid, which can be collected by filtration.

Performance Data

| Starting Material | Catalyst | Reductant | Typical Enantiomeric Excess (ee) | Typical Yield | Reference |

| Methyl 2-formylbenzoate | TRIP | Hantzsch Ester | >95% | High |

Diastereoselective Synthesis via Chiral Auxiliaries Originating from Phthalimide

An alternative strategy relies on the use of a chiral auxiliary to guide the formation of the desired stereocenter. This diastereoselective approach often begins with readily available phthalimide derivatives.

Key Starting Materials

The synthesis typically starts with phthalimide . A chiral auxiliary, such as (S)-(-)-1-phenylethylamine , is then introduced to create a diastereomeric intermediate.

Synthetic Rationale

The core of this strategy involves the partial reduction of an N-substituted phthalimide, derived from phthalimide and the chiral auxiliary. This reduction yields a hydroxylactam, which can be further transformed. The resident stereocenter of the chiral auxiliary directs the stereochemical outcome of a subsequent bond-forming reaction, leading to a mixture of diastereomers that can be separated chromatographically. Cleavage of the chiral auxiliary from the desired diastereomer then furnishes the enantiomerically enriched target molecule.

Generalized Workflow

Figure 2. Diastereoselective synthetic route to (R)-isoindoline-1-carboxylic acid.

Biocatalytic Resolution of Racemic Precursors

Biocatalysis offers an environmentally benign and highly selective method for obtaining enantiopure compounds through the kinetic resolution of a racemic mixture.

Starting Material and Biocatalyst

This approach begins with a racemic mixture of an isoindoline-1-carboxylic acid ester , such as the methyl or ethyl ester. The key to this process is the selection of a suitable enzyme, typically a lipase , that exhibits high enantioselectivity. Lipases from Candida antarctica (e.g., Novozym 435) are commonly employed for this purpose.

Principle of Enzymatic Kinetic Resolution

In a kinetic resolution, the enzyme selectively catalyzes a reaction on one enantiomer of the racemic substrate at a significantly higher rate than the other. For instance, a lipase can be used to selectively hydrolyze the (S)-ester in a racemic mixture, leaving the desired (R)-ester unreacted. The unreacted (R)-ester can then be readily separated from the (S)-acid. Subsequent hydrolysis of the enriched (R)-ester yields the target (R)-isoindoline-1-carboxylic acid with high enantiomeric purity.

Biocatalytic Workflow

Figure 3. Workflow for the biocatalytic kinetic resolution to obtain (R)-isoindoline-1-carboxylic acid.

Summary and Outlook

The synthesis of (R)-isoindoline-1-carboxylic acid is achievable through a variety of robust synthetic strategies, with the choice of starting material being a critical determinant of the overall pathway. Asymmetric catalysis starting from 2-formylbenzoate derivatives offers a direct and highly enantioselective route. Diastereoselective methods, while potentially longer, provide a reliable alternative, and biocatalytic resolutions represent a green and efficient approach for large-scale production. The optimal synthetic design will ultimately be dictated by considerations of scale, cost, and the specific purity requirements of the target application.

References

-

List, B., & Čorić, I. (2011). Catalytic Asymmetric Reductive Amination of Aldehydes. Angewandte Chemie International Edition, 50(6), 1432-1435. [Link]

-

Storer, R. I., Carrera, D. E., Ni, Y., & MacMillan, D. W. C. (2006). Enantioselective Organocatalytic Reductive Amination. Journal of the American Chemical Society, 128(1), 84-86. [Link]

The Chiral Architecture of 1-Substituted Isoindolines: Synthetic Control and Therapeutic Utility

Executive Summary: The Privileged Scaffold

The isoindoline core (2,3-dihydro-1H-isoindole) represents a "privileged structure" in medicinal chemistry, serving as the pharmacophoric backbone for a diverse array of therapeutics, including the anxiolytics Pazinaclone and Pagoclone , and emerging kinase inhibitors.

However, the C1 position presents a specific stereochemical challenge. Unlike its oxidized counterpart (isoindolin-1-one), the 1-substituted isoindoline possesses a benzylic amine center susceptible to both oxidative degradation and racemization via ring-opening/iminium formation.

This guide provides a technical blueprint for the enantioselective synthesis and analytical validation of 1-substituted isoindolines. We move beyond basic "recipe" listing to explore the mechanistic causality of asymmetric induction and provide self-validating protocols for the bench scientist.

Mechanistic Landscape of Chiral Induction

To control the chirality at C1, we must choose between two primary logical pathways: Reductive Asymmetry (establishing chirality from a planar imine/isoindole) or Constructive Asymmetry (building the ring via C-H activation).

Visualization of Synthetic Logic

The following diagram outlines the strategic decision tree for synthesizing 1-substituted isoindolines.

Figure 1: Strategic disconnection approaches for 1-substituted isoindolines. Blue path represents reductive strategies; Red path represents constructive strategies.

Protocol A: Asymmetric Hydrogenation (The Reductive Route)

This approach is preferred for scale-up due to high turnover numbers (TON). The critical mechanistic insight here is the role of Brønsted acid activation . Neutral imines/isoindoles are often poor substrates for hydrogenation; protonation generates an activated iminium species that coordinates effectively with the metal catalyst.

The Mechanism: Bifunctional Catalysis

The most robust systems utilize Palladium (Pd) complexes with chiral bisphosphine ligands (e.g.,

-

Step 1: TFA protonates the C=N bond, creating a reactive iminium salt.

-

Step 2: The Pd-hydride species interacts with the iminium. The enantioselectivity is governed by the steric clash between the ligand's "wall" and the substrate's substituent, forcing hydride delivery from the Re or Si face.

Step-by-Step Experimental Protocol

Objective: Synthesis of (S)-1-phenylisoindoline via Pd-catalyzed hydrogenation.

-

Catalyst Preparation (In Glovebox):

-

Charge a flame-dried Schlenk tube with Pd(OCOCF₃)₂ (2.0 mol%) and

-BINAP (2.4 mol%). -

Add anhydrous acetone (2 mL) and stir at room temperature for 1 hour to form the active ligated complex.

-

Self-Validation Check: The solution should turn from orange to a distinct clear yellow/orange, indicating ligand coordination.

-

-

Substrate Loading:

-

Acid Activation:

-

Add L-Camphorsulfonic acid (L-CSA) or TFA (1.0 equiv).

-

Why? This ensures the substrate exists as the iminium salt.

-

-

Hydrogenation:

-

Transfer the mixture to a high-pressure autoclave.

-

Purge with H₂ (3 cycles).

-

Pressurize to 600 psi (40 bar) H₂.

-

Stir at 50°C for 24 hours.

-

-

Workup:

-

Release pressure carefully.

-

Basify with saturated NaHCO₃ (aq) to pH > 9 (liberates the free amine).

-

Extract with Dichloromethane (DCM).

-

Critical Quality Attribute (CQA): If conversion is <50%, check the water content of TFE. Water poisons the iminium formation.

Protocol B: C-H Functionalization (The Constructive Route)

For substrates where the pre-formed isoindole is unstable, building the ring via C-H activation is superior. This often involves Pd(II)-catalyzed intramolecular allylic C-H amination.

Comparative Analysis: AH vs. C-H Activation

| Feature | Asymmetric Hydrogenation (AH) | C-H Activation |

| Precursor | Isoindole/Imine (requires pre-synthesis) | Benzylamine/Alkene (Commercial) |

| Atom Economy | High (Add H₂) | Moderate (Loss of leaving groups/oxidants) |

| Chiral Source | Ligand (BINAP, etc.) | Ligand (Phosphoramidite/Biox) |

| Limitation | Substrate stability (oxidation) | High catalyst loading (often 5-10%) |

| Preferred For | Scale-up / Manufacturing | Library Generation / Discovery |

Mechanistic Flow of C-H Amination

The following diagram illustrates the catalytic cycle for Pd-catalyzed allylic C-H amination, a key method for constructing the isoindoline core.

Figure 2: Catalytic cycle for the construction of isoindolines via C-H amination.

Analytical Validation: Chiral SFC

Proving the enantiopurity of 1-substituted isoindolines is notoriously difficult due to the basic nitrogen, which can cause peak tailing on silica-based HPLC columns. Supercritical Fluid Chromatography (SFC) is the gold standard for this scaffold.

The "Self-Validating" Screening Protocol

Do not rely on a single method. Use this orthogonal screening matrix to ensure true separation.

Instrument: UHPLC/SFC Hybrid (e.g., Agilent 1260 Infinity II SFC or Waters UPC²). Detection: UV (254 nm) and MS (ESI+).

Step 1: Column Selection (Polysaccharide Phases)

-

Column A: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)) - Immobilized, robust.

-

Column B: Chiralcel OD-3 (Cellulose tris(3,5-dimethylphenylcarbamate)).

Step 2: Mobile Phase Modifiers Isoindolines are basic. You must use a basic additive in the modifier to suppress ionization and sharpen peaks.

-

Standard Modifier: Methanol + 0.1% Diethylamine (DEA) or Isopropylamine (IPA).

-

Gradient: 5% to 40% Modifier in CO₂ over 5 minutes.

Step 3: Verification

-

Run the racemate first to establish separation (

). -

Run the blank (modifier only) to check for carryover.

-

Run the chiral sample.[3]

Troubleshooting Table:

| Observation | Root Cause | Corrective Action |

| Broad/Tailing Peaks | Interaction with residual silanols | Increase amine additive (DEA) to 0.2%. Switch to Chiralpak IG (immobilized). |

| Peak Fronting | Sample overload / Solubility issue | Dilute sample in pure MeOH (not DMSO). Inject lower volume. |

| Retention Time Shift | Temperature fluctuation in SFC back-pressure | Ensure back-pressure regulator (BPR) is stable at 120 bar. |

References

-

Zhou, Y.-G. (2011). "Homogeneous Pd-Catalyzed Asymmetric Hydrogenation of Heterocycles." Accounts of Chemical Research. Link

-

Wang, D.-S., Chen, Q.-A., Lu, S.-M., & Zhou, Y.-G. (2010). "Asymmetric Hydrogenation of Heteroarenes and Arenes." Chemical Reviews. Link

-

Nugent, T. C., & El-Shazly, M. (2010). "Chiral Amine Synthesis - Recent Developments and Trends for Enamide Reduction, Reductive Amination, and Imine Reduction." Advanced Synthesis & Catalysis. Link

-

Engle, K. M., Mei, T.-S., Wasa, M., & Yu, J.-Q. (2012). "Weak Coordination as a Powerful Means for Developing Broadly Useful C–H Functionalization Reactions." Accounts of Chemical Research. Link

-

Torok, R., & Sipos, L. (2016). "SFC Method Development for the Separation of Chiral Compounds." Shimadzu Application News. Link

Sources

An In-Depth Technical Guide to the Synthesis and Characterization of (R)-isoindoline-1-carboxylic acid

Abstract

(R)-isoindoline-1-carboxylic acid is a constrained, non-proteinogenic α-amino acid that serves as a pivotal chiral building block in modern medicinal chemistry. Its rigid bicyclic structure is a key feature in a variety of biologically active molecules and approved pharmaceuticals, including potent inhibitors and modulators of significant biological targets.[1][2] The stereochemistry at the C1 position is often critical for pharmacological activity, making the development of efficient and highly stereoselective synthetic routes a primary objective for synthetic and process chemists. This guide provides a comprehensive overview of field-proven strategies for the asymmetric synthesis of (R)-isoindoline-1-carboxylic acid and details a rigorous, multi-technique workflow for its complete characterization, ensuring both structural integrity and enantiomeric purity. It is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of complex molecular entities.

Section 1: The Strategic Importance in Medicinal Chemistry

The isoindoline scaffold is a privileged structure in drug discovery, found in numerous natural products and pharmaceutical agents.[3][4] When functionalized with a carboxylic acid at the C1 position, it becomes a conformationally restricted analog of natural amino acids like proline. This structural constraint can lead to enhanced binding affinity and selectivity for target proteins by reducing the entropic penalty upon binding.

The absolute configuration of this stereocenter is crucial. The (R)-enantiomer, specifically, is a key component in the development of advanced therapeutics, such as Hsp90 inhibitors and RORC2 inverse agonists.[1] Consequently, robust methods that provide enantiomerically pure (R)-isoindoline-1-carboxylic acid are of paramount importance, moving beyond classical resolution techniques toward more elegant and efficient asymmetric syntheses.

Section 2: Asymmetric Synthesis Strategies

The primary challenge in synthesizing (R)-isoindoline-1-carboxylic acid lies in the precise control of the C1 stereocenter. Several advanced methodologies have been developed to address this, primarily focusing on metal-catalyzed asymmetric cyclization and enzymatic resolutions.

Strategy A: Palladium-Catalyzed Asymmetric Intramolecular Allylation

One of the most effective methods for establishing the chiral center is through an asymmetric intramolecular cyclization, where a chiral catalyst or auxiliary directs the formation of the five-membered ring. A notable approach utilizes a palladium catalyst in conjunction with a chiral sulfinamide auxiliary to induce high levels of stereocontrol.[1] The sulfinamide group, attached to the nitrogen atom, effectively shields one face of the molecule, guiding the palladium-catalyzed ring closure to favor the desired diastereomer, which can then be converted to the target (R)-enantiomer.

The causality behind this choice rests on the predictable stereodirecting ability of the tert-butylsulfinamide group and the efficiency of palladium catalysis in C-N bond formation. The subsequent two-step oxidation and deprotection sequence to reveal the carboxylic acid is robust and high-yielding.[1]

Caption: Palladium-catalyzed asymmetric synthesis workflow.

-

Cyclization: To a solution of the N-sulfinyl-N-allyl-2-vinylbenzylamine precursor (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.1 M) under a nitrogen atmosphere, add Pd(PPh₃)₄ (0.1 equiv) and diphenyl phosphate (0.1 equiv).

-

Stir the reaction mixture at room temperature for 36 hours or until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the mixture under reduced pressure and purify the residue by silica gel column chromatography to yield the diastereomerically enriched cyclized product.[1]

-

Auxiliary Cleavage & Oxidation: Treat the cyclized intermediate with an appropriate oxidizing agent (e.g., m-CPBA) followed by acidic hydrolysis (e.g., HCl in methanol) to cleave the sulfinamide auxiliary and yield the corresponding ester.

-

Hydrolysis: Dissolve the resulting ester in a mixture of THF and water. Add lithium hydroxide (LiOH, 2.0 equiv) and stir at room temperature until the reaction is complete.

-

Acidify the reaction mixture with 1N HCl to pH ~2-3 and extract with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to afford the crude (R)-isoindoline-1-carboxylic acid. Further purification can be achieved by recrystallization.

Strategy B: Enzymatic Dynamic Kinetic Resolution (DKR)

DKR presents an alternative, highly efficient strategy starting from a racemic mixture of an isoindoline-1-carboxylic acid ester.[5] This process combines the enzymatic resolution of one enantiomer with the in-situ racemization of the remaining, unwanted enantiomer. This dynamic process allows for a theoretical yield of up to 100% for a single, desired enantiomer. Lipases, such as Pseudomonas cepacia lipase (PSL-C), are often employed to selectively catalyze the alkoxycarbonylation or hydrolysis of one enantiomer.[5]

The choice of this method is driven by the high enantioselectivity of enzymes and the "green" nature of biocatalysis. It is particularly valuable in process chemistry where maximizing the yield of the correct stereoisomer from a racemic feed is economically critical.

-

Racemic Ester Synthesis: Prepare the racemic methyl or ethyl ester of isoindoline-1-carboxylic acid using standard methods, for instance, by hydrolysis of the corresponding nitrile precursor derived from phthalimide.[5]

-

DKR Reaction: In a suitable organic solvent (e.g., toluene), combine the racemic amino ester (1.0 equiv), an acyl donor such as an allyl carbonate (e.g., diallyl carbonate, 1.5 equiv), a racemization catalyst (e.g., a palladium complex), and the lipase (e.g., PSL-C).

-

Stir the suspension at a controlled temperature (e.g., 40-50 °C) and monitor the reaction by chiral HPLC until >99% conversion and >99% enantiomeric excess (ee) of the acylated product is achieved.

-

Deprotection: Filter off the enzyme and concentrate the solvent. The resulting enantiomerically pure N-protected isoindoline ester can then be hydrolyzed under basic conditions (e.g., LiOH) as described in the previous protocol to yield the final (R)-isoindoline-1-carboxylic acid.

Section 3: Comprehensive Characterization Workflow

Unambiguous confirmation of the structure, purity, and stereochemistry of the final compound is essential. A multi-faceted analytical approach is required, as no single technique can provide all the necessary information.

Caption: Integrated workflow for product characterization.

Structural Elucidation

NMR is the primary tool for confirming the molecular structure.

-

¹H NMR: The spectrum will show characteristic signals for the aromatic protons (typically in the 7.0-8.0 ppm range), the benzylic CH₂ protons, and the key C1 methine proton. The most diagnostic signal is the carboxylic acid proton, which appears as a broad singlet significantly downfield, often around 12 δ, due to hydrogen bonding.[6]

-

¹³C NMR: The carboxyl carbon provides a key signal in the range of 165-185 δ.[6] Other expected signals include those for the aromatic carbons and the aliphatic C1 and C3 carbons.

| Assignment | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) |

| Carboxyl (COOH) | 11.0 - 13.0 (broad s) | 165 - 185 |

| Aromatic (Ar-H) | 7.0 - 8.0 (m) | 120 - 145 |

| C1-H | ~4.5 - 5.5 (m) | ~60 - 70 |

| C3-H₂ | ~4.0 - 5.0 (m) | ~50 - 60 |

Table 1: Expected NMR Chemical Shift Ranges.

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition.[7][8] The observed mass should match the calculated mass for the molecular formula C₉H₉NO₂ to within 5 ppm, providing strong evidence for the compound's identity.

IR spectroscopy is used to verify the presence of key functional groups. Two characteristic absorptions are expected for the carboxylic acid moiety: a very broad O-H stretch from approximately 2500 to 3300 cm⁻¹ and a strong C=O (carbonyl) stretch between 1710 and 1760 cm⁻¹.[6]

Purity and Enantiomeric Excess (ee) Determination

Chiral HPLC is the definitive method for assessing the enantiomeric purity of the final product.[9] Development of a robust method is critical.

-

Causality of Method Choice: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with derivatives of cellulose or amylose (e.g., Chiralcel OD-H, Chiralpak AD), are highly effective for separating a wide range of chiral molecules, including acidic compounds.[10] The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP. For acidic analytes, adding a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) to the mobile phase is essential to ensure good peak shape and resolution by suppressing the ionization of the carboxyl group.[10]

| Parameter | Typical Condition |

| Column | Chiralpak AD-H or equivalent polysaccharide-based CSP |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) + 0.1% TFA |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of (R)- and (S)-enantiomers. |

Table 2: Representative Chiral HPLC Method Parameters.

-

Column Screening: Screen the compound on several complementary polysaccharide-based CSPs (e.g., Chiralpak AD, AS, Chiralcel OD, OJ) using a standard mobile phase such as 90:10 (v/v) n-hexane/isopropanol with 0.1% TFA.

-

Mobile Phase Optimization: Once a column providing initial separation is identified, optimize the ratio of hexane to alcohol modifier. Decreasing the percentage of alcohol generally increases retention time and can improve resolution.

-

Validation: Inject a racemic sample to confirm the retention times of both enantiomers.

-

Quantification: Inject the synthesized sample. The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] x 100.

Section 4: Summary and Outlook

The synthesis of enantiomerically pure (R)-isoindoline-1-carboxylic acid is a well-defined yet challenging endeavor that is critical for the advancement of numerous drug discovery programs. Modern asymmetric synthesis, particularly palladium-catalyzed cyclizations and dynamic kinetic resolutions, offers powerful and efficient routes to this valuable building block. A rigorous characterization workflow, anchored by NMR and HRMS for structural confirmation and chiral HPLC for enantiopurity assessment, is indispensable for ensuring the quality required for pharmaceutical research. Future efforts will likely focus on developing even more atom-economical and environmentally benign catalytic systems, further streamlining access to this important molecular scaffold.

Section 5: References

-

Insight into Stereocontrol in the Asymmetric Intramolecular Allylation with a tert-Butylsulfinamide Nucleophile: Application in the Synthesis of Chiral Isoindoline-1-Carboxylic Acid Esters. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Dynamic Kinetic Resolution of 1,3-Dihydro-2H-isoindole-1-carboxylic Acid Methyl Ester: Asymmetric Transformations toward Isoindoline Carbamates. Organic Letters - ACS Publications. [Link]

-

Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Catalytic Asymmetric Synthesis of Isoindolinones. Chemistry – An Asian Journal. [Link]

-

An improved synthesis of [1H]‐isoindolin‐1‐one‐3‐carboxylic acid. Journal of Heterocyclic Chemistry. [Link]

-

AN OVERVIEW ON ASYMMETRIC SYNTHESIS OF 3-SUBSTITUTED ISOINDOLINONES. Università degli Studi di Salerno. [Link]

-

Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation. PubMed. [Link]

-

Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]

-

The chemistry of isoindole natural products. PMC - NIH. [Link]

-

Asymmetric Cascade Aza-Henry/Lactamization Reaction in the Highly Enantioselective Organocatalytic Synthesis of 3-(Nitromethyl)isoindolin-1-ones from α-Amido Sulfones. The Journal of Organic Chemistry - ACS Publications. [Link]

-

Catalytic Asymmetric Synthesis of Isoindolinones. ResearchGate. [Link]

-

Synthesis of 2,3-dihydro-1H-isoindole-1-carboxylic acid, methyl ester, hydrochloride. Google Patents.

-

Chiral HPLC Separations. Phenomenex. [Link]

-

The chemistry of isoindole natural products. Beilstein Journals. [Link]

-

Rh(I)-catalyzed asymmetric synthesis of 3-substituted isoindolinones through co gas-free aminocarbonylation. University of Toyama. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Supporting Information for Insight into Stereocontrol in the Asymmetric Intramolecular Allylation... ACS Publications. [Link]

-

Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

-

Synthesis and herbicidal activity of isoindoline-1,3-dione substituted benzoxazinone derivatives containing a carboxylic ester group. PubMed. [Link]

-

Synthesis, characterization and antimicrobial evaluation of some new substituted 1H-indole-2 carboxamide derivatives. Indian Chemical Society. [Link]

-

Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. [Link]

-

Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. University of Groningen research portal. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. ResearchGate. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-oxidant Agent. Preprints.org. [Link]

-

Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BJOC - The chemistry of isoindole natural products [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. preprints.org [preprints.org]

- 8. mdpi.com [mdpi.com]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. chromatographyonline.com [chromatographyonline.com]

Methodological & Application

protocols for the derivatization of (R)-isoindoline-1-carboxylic acid

Application Note & Protocol Guide

Introduction: The Rigid Chiral Scaffold

(R)-Isoindoline-1-carboxylic acid is a conformationally restricted, non-proteinogenic amino acid. Structurally, it resembles a "benzylic proline," where the pyrrolidine ring is fused to a benzene ring. This unique architecture imparts significant rigidity to peptide backbones, making it a high-value scaffold for:

-

Peptidomimetics: Constraining peptide geometry to lock bioactive conformations (e.g.,

-turn mimics). -

Fragment-Based Drug Discovery (FBDD): Serving as a chiral core for kinase inhibitors and GPCR ligands.

-

Asymmetric Catalysis: Acting as a chiral auxiliary or organocatalyst.

However, the structural advantage of this molecule is also its synthetic Achilles' heel. The

This guide provides optimized protocols specifically engineered to preserve the (R)-enantiomer integrity (>98% ee) during N- and C-terminal modifications.

Strategic Considerations: The "Benzylic Risk"

Before initiating synthesis, researchers must understand the mechanistic causality of failure modes.

The Racemization Trap

In standard amino acids, the

Steric Congestion

The secondary amine is part of a bicyclic system, creating steric hindrance. Reagents that are too bulky (e.g., certain trityl-based protecting groups) may react sluggishly, requiring forcing conditions that further endanger chiral integrity.

Visualizing the Pathway

The following diagram illustrates the divergent pathways: successful derivatization versus the racemization sink.

Figure 1: Decision tree highlighting the critical impact of base selection on the chiral integrity of the benzylic position.

Protocol 1: N-Functionalization (Chirality Safe)

Objective: Protection or functionalization of the secondary amine without affecting the carboxylic acid or chirality. Challenge: The secondary amine is nucleophilic, but the adjacent carboxylic acid can participate in intramolecular side reactions if activated inadvertently.

Method A: Fmoc Protection (Schotten-Baumann Conditions)

Recommended for Solid Phase Peptide Synthesis (SPPS) precursors.

Reagents:

-

(R)-Isoindoline-1-carboxylic acid (1.0 eq)

-

Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq)

-

Sodium Carbonate (

) (2.5 eq) -

Solvent: Water:Dioxane (1:1 v/v)

Step-by-Step:

-

Dissolution: Dissolve

in water. Add (R)-isoindoline-1-carboxylic acid. Stir until fully dissolved (pH should be ~9-10). -

Addition: Dissolve Fmoc-OSu in dioxane. Add this solution dropwise to the aqueous amino acid solution at 0°C.

-

Note: Do not use Fmoc-Cl. The high reactivity of acid chlorides releases HCl, which can cause local pH drops or side reactions. Fmoc-OSu is gentler.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC or LC-MS.

-

Workup (Critical):

-

Wash the basic solution with diethyl ether (

) to remove unreacted Fmoc-OSu and byproducts. -

Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2–3 using 1N HCl or

. Do not use strong mineral acids at high concentrations to avoid acid-catalyzed racemization. -

Extract immediately with Ethyl Acetate (EtOAc).

-

-

Purification: Dry over

, filter, and concentrate. Recrystallize from EtOAc/Hexane if necessary.

Validation Criteria:

-

Yield: >85%

-

Enantiomeric Excess (ee): >99% (Check via Chiral HPLC, see Section 5).

Protocol 2: C-Terminal Coupling (The Danger Zone)

Objective: Amide bond formation (peptide coupling).

Critical Control Point: This is the step with the highest risk of racemization. The activation of the carboxyl group renders the

Rules of Engagement:

-

Avoid: EDC/DMAP (DMAP is too basic and nucleophilic, causing rapid racemization).

-

Avoid: DIEA (Diisopropylethylamine) or TEA (Triethylamine) if possible.[1]

-

Use: Collidine (2,4,6-trimethylpyridine) or N-Methylmorpholine (NMM).[1] These are weaker bases (

~7.4 vs 10.5 for TEA) and sterically hindered, reducing proton abstraction. -

Reagent: HATU or PyBOP are preferred for fast kinetics, minimizing the time the activated ester exists in a vulnerable state.[1]

Optimized HATU Coupling Protocol

Reagents:

-

N-Protected (R)-Isoindoline-1-carboxylic acid (1.0 eq)

-

Amine partner (1.1 eq)

-

HATU (1.05 eq)

-

HOAt (1.05 eq) - Optional additive to further suppress racemization.

-

Base: 2,4,6-Collidine (2.5 eq)

-

Solvent: Dry DMF or DCM (0.1 M concentration)

Step-by-Step:

-

Pre-Cooling: Dissolve the N-protected acid and the amine partner in dry DMF under Nitrogen (

). Cool the mixture to 0°C in an ice bath.-

Why? Low temperature kinetically disfavors the deprotonation (racemization) relative to the nucleophilic attack (coupling).

-

-

Base Addition: Add Collidine. Stir for 2 minutes.

-

Activation & Coupling: Add HATU (and HOAt if using) in one portion.

-

Reaction: Stir at 0°C for 30 minutes, then allow to slowly warm to RT over 1–2 hours.

-

Stop point: Do not leave overnight unless absolutely necessary. Long reaction times increase racemization risk.[1]

-

-

Quench: Dilute with EtOAc, wash with 5% citric acid (removes base/HATU byproducts), saturated

, and brine.

Data Comparison: Base/Reagent Effects on Chirality

| Coupling Reagent | Base | Solvent | % Yield | % ee (Product) | Notes |

| HATU | Collidine | DMF | 92% | 98.5% | Recommended Standard |

| HATU | DIEA | DMF | 94% | 82.0% | Significant racemization |

| EDC / HOBt | TEA | DCM | 75% | 88.0% | Slow kinetics allow epimerization |

| PyBOP | NMM | DMF | 89% | 96.0% | Good alternative |

Protocol 3: Esterification (Methyl/tert-Butyl)

For protecting the C-terminus, standard acid-catalyzed esterification (MeOH/HCl) is risky. Use alkylation methods under neutral conditions.

Method: TMS-Diazomethane (Methyl Ester)

-

Dissolve (R)-isoindoline-1-carboxylic acid in Methanol:Benzene (or Toluene) (1:4).

-

Add (Trimethylsilyl)diazomethane (2.0 M in hexanes) dropwise at 0°C until a persistent yellow color remains.

-

Stir for 15 mins. Quench with a few drops of acetic acid.

-

Concentrate.[2][3] This method avoids strong activation and preserves chirality perfectly.

Analytical Validation (QC)

You cannot assume chirality is preserved; you must prove it.

Chiral HPLC Method:

-

Column: Daicel Chiralpak IA or IC (Immobilized phases are more robust).

-

Mobile Phase: Hexane : Isopropanol (with 0.1% TFA for free amines/acids).

-

Typical Ratio: 80:20 or 90:10.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (Aromatic ring absorption).

Self-Validation Step: Always synthesize a small amount of the racemic standard (using DL-isoindoline-1-carboxylic acid) to establish the separation conditions and retention times for both (R) and (S) enantiomers before analyzing your chiral sample.

References

-

Synthesis of N-substituted isoindolines. PubMed. Retrieved from [Link]

-

Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PubMed.[4] Retrieved from [Link]

-

Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Retrieved from [Link]

-

Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation. Journal of Organic Chemistry. Retrieved from [Link]

Sources

role of (R)-isoindoline-1-carboxylic acid in synthesizing bioactive molecules

Application Note: Strategic Utilization of (R)-Isoindoline-1-Carboxylic Acid in Peptidomimetic Drug Design

Part 1: Executive Summary & Scientific Rationale

The Conformational "Lock" in Medicinal Chemistry (R)-Isoindoline-1-carboxylic acid (often abbreviated as (R)-Iso or related to Tic analogues) represents a critical scaffold in modern drug discovery, specifically within the realm of peptidomimetics .[1] Unlike its aliphatic cousin Proline, or the flexible Phenylalanine, (R)-Isoindoline-1-carboxylic acid fuses a benzene ring directly to the pyrrolidine core.[1]

This structural fusion creates a unique "chimeric" profile:

-

Proline Mimicry: It retains the secondary amine and the ability to induce turns (e.g.,

-turns) in peptide backbones. -

Rigidified Phenylalanine: It places an aromatic ring in a spatially defined, restricted orientation, crucial for

- -

Stereochemical Control: The (R)-enantiomer specifically constrains the backbone dihedral angle (

) to a narrow range, often forcing the peptide bond into a trans or cis conformation depending on the N-substituent, acting as a molecular switch.

Primary Applications:

-

HCV Protease Inhibitors: Used to lock the P2 position in macrocyclic inhibitors.

-

GPCR Ligands: Enhances selectivity by restricting the conformational ensemble of the ligand.

-

Neuroactive Agents: Serves as a core scaffold for NMDA receptor modulators and analgesics.[1]

Part 2: Synthesis & Preparation Protocols

Protocol 1: High-Fidelity Synthesis via Optical Resolution

Rationale: While asymmetric synthesis using chiral auxiliaries is possible, the most robust industrial and semi-preparative method remains the resolution of the racemic ester. This ensures >99% enantiomeric excess (ee), which is critical for biological assays where the (S)-enantiomer may be inactive or toxic.[1]

Reagents Required:

-

Racemic Isoindoline-1-carboxylic acid hydrochloride[1]

-

(S)-(-)-1-Phenylethylamine (Chiral Resolving Agent)[1]

-

Methanol (MeOH), Ethanol (EtOH), Diethyl Ether (

) -

Thionyl Chloride (

)[1]

Step-by-Step Methodology:

-

Esterification (Pre-step):

-

Suspend racemic isoindoline-1-carboxylic acid (10 g) in dry MeOH (100 mL).

-

Cool to 0°C. Dropwise add

(1.5 eq).[1] Reflux for 4 hours. -

Concentrate in vacuo to yield the methyl ester hydrochloride.

-

-

Formation of Diastereomeric Salts:

-

Recrystallization & Liberation:

-

Filter the crystals. Recrystallize twice from EtOH to upgrade diastereomeric purity (Target: >98% de).

-

Dissolve the salt in water, acidify with 1M HCl to pH 2, and extract with Ethyl Acetate (EtOAc).

-

Evaporate to obtain (R)-isoindoline-1-carboxylic acid methyl ester.[1]

-

-

Hydrolysis (Optional):

-

If the free acid is required, treat with LiOH (2 eq) in THF/H2O (3:1) at 0°C for 2 hours.

-

Quality Control Checkpoint:

-

Chiral HPLC: Column: Chiralcel OD-H. Mobile Phase: Hexane/IPA (90:10).[1]

-

Optical Rotation:

should be compared to literature standards (typically negative for the R-isomer in MeOH, though solvent dependent).

Protocol 2: Incorporation into Bioactive Scaffolds (Peptide Coupling)

Rationale: The secondary amine of isoindoline is sterically hindered and less nucleophilic than a primary amine. Standard coupling protocols often fail or lead to epimerization.[1] We utilize the HATU/HOAt system to drive the reaction while suppressing racemization.

Workflow Diagram (DOT):

Figure 1: Critical path for the isolation and incorporation of (R)-Isoindoline-1-carboxylic acid into drug scaffolds.[1]

Coupling Protocol:

-

Activation:

-

Nucleophilic Attack:

-

Add the amine partner (e.g., Valine methyl ester) (1.1 eq).

-

Stir at Room Temperature for 12–18 hours. Note: Steric bulk requires longer reaction times than standard amino acids.[1]

-

-

Workup:

Troubleshooting Table:

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance of the secondary amine.[1] | Switch coupling agent to PyBrOP or COMU ; Increase temperature to 40°C (monitor epimerization). |

| Epimerization | Over-activation or high base concentration.[1] | Use TMP (Collidine) instead of DIPEA; Maintain 0°C during activation. |

| Incomplete Reaction | Poor solubility of the zwitterion. | Use NMP as solvent; Add LiCl to break aggregates.[1] |

Part 3: Mechanistic Insights & Data Interpretation

Conformational Analysis: The "Proline vs. Isoindoline" Effect

The biological potency of (R)-Isoindoline-containing drugs stems from its ability to lock the peptide backbone (

-

Proline:

is restricted to approx -60° (C -

Isoindoline: The fused benzene ring makes the 5-membered ring planar and rigid. This locks the

angle more strictly and forces the N-terminal amide bond to adopt a specific geometry (often favoring trans due to steric clash with the benzene ring, unless N-substituted with bulky groups).

Comparative Data:

| Feature | L-Proline | (R)-Isoindoline-1-COOH | Impact on Drug Design |

| Ring Puckering | Flexible (Endo/Exo) | Rigid (Planar) | High entropic penalty upon binding (Good for affinity).[1] |

| Lipophilicity | Low | High (Aromatic) | Improves membrane permeability and BBB crossing.[1] |

| No | Yes | Can engage Phe/Tyr/Trp residues in the receptor.[1] | |

| Metabolic Stability | Moderate | High | Resistant to standard proteases.[1] |

Part 4: References

-

Solé, D., & Serrano, O. (2010).[2] Selective Synthesis of Either Isoindole- or Isoindoline-1-carboxylic Acid Esters by Pd(0)-Catalyzed Enolate Arylation. Journal of Organic Chemistry. Link[1]

-

Mancilla Percino, T., et al. (2024).[1][3] Synthesis of New Isoindolines Derived from L-α-Amino Acids and their Selectivity on Cancer Cell Lines. ChemistrySelect. Link[1]

-

Hamada, Y., & Kiso, Y. (2012). Design of practical BACE1 inhibitors using a carboxylic acid bioisostere. Expert Opinion on Drug Discovery. Link

-

BenchChem. (2025).[1][4] A Comparative Guide: Octahydro-1H-indole-2-carboxylic Acid vs. Proline in Peptide Structure. Link[1]

-

PubChem. Mitiglinide Compound Summary. National Library of Medicine. Link

Sources

- 1. Mitiglinide | C19H25NO3 | CID 121891 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selective synthesis of either isoindole- or isoindoline-1-carboxylic acid esters by Pd(0)-catalyzed enolate arylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BACE1 Inhibition Utilizing Organic Compounds Holds Promise as a Potential Treatment for Alzheimer's and Parkinson's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Enantioselective Synthesis of (R)-Isoindoline-1-Carboxylic Acid Hydrochloride

Abstract

(R)-isoindoline-1-carboxylic acid is a crucial chiral building block in medicinal chemistry and drug development. Its rigid, bicyclic structure serves as a valuable scaffold for synthesizing a variety of biologically active molecules, including inhibitors for therapeutic targets and novel pharmaceutical agents.[1][2] This document provides a detailed, field-proven protocol for the multi-step synthesis of (R)-isoindoline-1-carboxylic acid as its stable hydrochloride salt. The procedure is designed for researchers in organic synthesis and drug discovery, offering in-depth explanations for key experimental choices to ensure reproducibility and high stereochemical fidelity.

Introduction and Mechanistic Rationale

The isoindoline scaffold is a privileged structure in modern pharmacology, appearing in numerous clinical drugs.[3] The enantiomerically pure (R)-isoindoline-1-carboxylic acid, in particular, provides a constrained amino acid analogue that is instrumental for creating molecules with specific three-dimensional orientations required for potent and selective biological activity.

The synthetic strategy detailed herein begins with a commercially available starting material, phthalimide, and proceeds through an N-protected isoindolin-1-one intermediate. The core of this synthesis involves the reduction of a lactam, conversion to a nitrile, and subsequent stereospecific hydrolysis. This pathway was selected for its reliability and high-yield transformations.[4] An alternative and highly efficient modern approach involves the palladium-catalyzed asymmetric intramolecular allylic C-H amination, which can deliver chiral isoindolines with excellent enantioselectivity (up to 98% ee).[5] However, the former method is often more accessible in standard laboratory settings without the need for specialized chiral ligands and catalysts.

The final step, acidic hydrolysis of the nitrile, not only furnishes the desired carboxylic acid but also conveniently produces the hydrochloride salt. This salt form typically exhibits improved stability, crystallinity, and handling characteristics compared to the free amino acid, making it ideal for storage and subsequent synthetic manipulations.[2]

Overall Synthetic Workflow

The synthesis is a multi-step process beginning from N-Boc-isoindolin-1-one. The key transformations include reduction, formation of a methoxyaminal, cyanation, and final hydrolysis.

Sources

Troubleshooting & Optimization

identifying side reactions in (R)-isoindoline-1-carboxylic acid synthesis

This guide functions as a specialized Technical Support Center for researchers working with (R)-Isoindoline-1-carboxylic acid (CAS: varies by salt/ester, generic skeleton) . It is structured to address "Support Tickets" related to the specific chemical instability and reactivity profile of this chiral building block.

Status: Active | Tier: Level 2 (Senior Scientist Support) Subject: Troubleshooting Side Reactions, Stability, and Chiral Integrity

Introduction: The "Deceptive" Stability of Isoindolines

(R)-Isoindoline-1-carboxylic acid is a critical chiral scaffold for peptide mimetics and enzyme inhibitors. However, it presents a "dual-threat" stability profile that often ruins late-stage synthesis:

-

Chiral Fragility: The C1 proton is benzylic and

to a carboxyl group, making it exceptionally acidic ( -

Redox Instability: The isoindoline core is an intermediate oxidation state. It "wants" to oxidize to the thermodynamically stable phthalimide or dehydrogenate to the reactive isoindole.

Module 1: Racemization & Chiral Integrity (Ticket #402)

User Complaint: "My ee% dropped from 98% to 65% after basic extraction/coupling."

Root Cause Analysis

The C1-position is the "Achilles' heel" of this molecule. Racemization occurs via two primary mechanisms depending on conditions:

-

Direct Enolization (Basic Conditions): Strong bases (or even weak bases like

with prolonged exposure) remove the C1 proton, forming a planar, achiral enolate stabilized by the aromatic ring. -

Azlactone Formation (Coupling Conditions): During peptide coupling, the activated acid can cyclize to form an oxazol-5(4H)-one (azlactone).[1] This intermediate is highly susceptible to base-catalyzed tautomerization, destroying chirality before the amine nucleophile attacks.

Diagnostic Protocol: The Deuterium Challenge

Before committing your bulk material, run this stress test to determine the "safe window" for your specific derivative.

-

Dissolve 5 mg of (R)-isoindoline-1-carboxylic acid (or ester) in

of solvent (e.g., -

Add 1.0 equivalent of the base you intend to use (e.g., TEA, DIPEA, or

). -

Add

of -

Monitor: Run

NMR immediately and after 1 hour. -

Fail Criteria: Disappearance of the C1-H singlet (approx.

4.8 - 5.2 ppm) indicates H/D exchange. If exchange occurs, racemization is inevitable.

Visualizing the Failure Mode

The following diagram illustrates the pathway from the chiral starting material to the racemic mixture via the planar intermediate.

Figure 1: Mechanism of base-catalyzed racemization via planarization of the C1 center.

Module 2: Oxidative Degradation (Ticket #405)

User Complaint: "The white solid turned yellow/brown upon storage. NMR shows aromatic impurities."

Root Cause Analysis

Isoindolines are not chemically inert. They are susceptible to autoxidation at the benzylic (C1/C3) positions.

-

Pathway A (Phthalimide Formation): Gradual oxidation converts the amine to an amide (lactam) and eventually to the phthalimide (isoindoline-1,3-dione). This is a "dead end" impurity.

-

Pathway B (Isoindole Formation): Dehydrogenation yields the 2H-isoindole. This species is anti-aromatic/unstable and rapidly polymerizes to form brown tars.

Troubleshooting Guide: Identification

Use this table to distinguish your product from its oxidized killers.

| Feature | (R)-Isoindoline-1-COOH | Phthalimide Impurity | Isoindole/Polymer |

| Appearance | White/Off-white solid | White crystalline solid | Yellow/Brown oil or tar |

| Solubility | Soluble in polar organic/acid | Low solubility in most solvents | Insoluble gum |

| 1H NMR (C1-H) | Singlet ~4.8-5.2 ppm | Absent (Carbonyl) | Absent (Double bond) |

| IR (C=O) | ~1720 cm⁻¹ (Acid) | Doublet ~1710/1770 cm⁻¹ (Imide) | Broad/Undefined |

| TLC Stain | Ninhydrin (+), UV (+) | Ninhydrin (-), UV (Strong) | Streaks, UV (Fluorescent) |

Prevention Protocol

-

Storage: Store as the HCl salt or TFA salt . The protonated amine is significantly more resistant to oxidation than the free base.

-

Solvents: Never dissolve the free base in non-degassed chlorinated solvents (

, -

Atmosphere: All recrystallizations of the free amino acid must be performed under Argon/Nitrogen.

Figure 2: Oxidative divergence. The path to Phthalimide is a stability issue; the path to Isoindole is a purity catastrophe.

Module 3: Synthesis & Resolution Failure (Ticket #409)

User Complaint: "I cannot separate the enantiomers using tartaric acid resolution, and the dibromoxylene cyclization yield is low."

Issue 1: Cyclization Efficiency (The Elimination Trap)

When synthesizing the core from

-

Symptom: Appearance of styrene-like vinylic protons in NMR (5.0–6.0 ppm).

-

Fix: Ensure the nucleophile concentration is high. Use a non-nucleophilic base that is bulky enough to discourage E2 elimination, or switch to a milder electrophile like the cyclic sulfite of the diol if bromides fail.

Issue 2: Resolution Troubleshooting

Resolving isoindoline-1-carboxylic acid is notoriously difficult due to the racemization described in Module 1.

-

The Trap: Classic "recrystallization with chiral amines" often involves heating in basic/neutral ethanol. This heat + base combination racemizes the un-crystallized enantiomer in the mother liquor, preventing high yields of the second isomer (or even the first, if equilibrium is fast).

-

The Fix: Use Chemical Resolution via Propargylic Esters or Enzymatic Resolution .

-

Protocol: Esterify the racemic acid with a chiral alcohol (e.g., (R)-prop-2-yn-1-ol derivative). Separate the diastereomers via standard silica chromatography (no recrystallization needed). Cleave the ester using mild Copper(I) catalysis, which avoids the harsh hydrolysis conditions that cause racemization.

-

References

-

Racemization Mechanisms in Peptide Synthesis

- Mechanistic insight into azlactone formation and base-catalyzed racemiz

-

Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.

-

Oxidation of Isoindolines

- Study on the autoxidation of isoindolines to phthalimides and isoindoles.

-

Grigg, R., et al. (1989). "X=Y-ZH Systems as potential 1,3-dipoles." Tetrahedron, 45(6), 1723-1746.

-

Resolution of Carboxylic Acids

- Methodology for resolving racemizable acids using propargylic esters and Cu(I) cleavage.

-

Watson, M. D., et al. (2011). "Resolution of Carboxylic Acids Using Copper(I)-Promoted Removal of Propargylic Esters Under Neutral Conditions." Journal of Organic Chemistry, 76(7), 2324–2327.

-

Isoindoline Synthesis via Dibromoxylene

- Classic cyclization routes and handling of xylylene intermedi

-

Wenner, W. (1952). "3-Substituted Isoindolines." Journal of Organic Chemistry, 17(4), 523–528.

Sources

troubleshooting diastereoselective cyclization for isoindoline synthesis

Welcome to the technical support center for diastereoselective isoindoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these powerful cyclization reactions. Isoindoline scaffolds are prevalent in numerous biologically active compounds and clinical drugs, making their stereocontrolled synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered in the laboratory, ensuring you can optimize your reactions for both yield and diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My diastereoselective cyclization is resulting in a nearly 1:1 mixture of diastereomers. What are the most common initial parameters to investigate?

A1: Achieving high diastereoselectivity often hinges on a delicate balance of reaction conditions. When faced with poor selectivity, the primary factors to scrutinize are temperature, solvent, and the nature of the catalyst or promoter. Many diastereoselective cyclizations are thermodynamically or kinetically controlled.[3] Lowering the reaction temperature can often enhance selectivity by favoring the transition state leading to the more stable diastereomer.[4] Solvent polarity can also play a crucial role in stabilizing or destabilizing key intermediates and transition states. It is advisable to screen a range of solvents with varying polarities.

Q2: I'm observing significant formation of side products, primarily from decomposition of my starting material or product. What could be the cause?

A2: The isoindoline core, and particularly the parent isoindole system, can be inherently unstable.[5][6][7] Decomposition is often catalyzed by acidic or basic impurities, exposure to air (oxidation), or thermal stress.[5] Ensure all reagents and solvents are pure and dry, and that the reaction is conducted under a robust inert atmosphere (e.g., argon or nitrogen). If your starting materials or products are acid- or base-sensitive, consider using buffered conditions or employing milder reagents during workup.[5] For thermally sensitive compounds, it is crucial to maintain careful temperature control throughout the reaction and purification process.

Q3: Why is my reaction yield significantly lower upon scale-up compared to my small-scale experiments?

A3: A drop in yield during scale-up is a common challenge in process chemistry and can be attributed to several factors.[5] Inefficient mixing in larger reactors can lead to localized "hot spots" or concentration gradients, promoting side reactions.[5] The surface-area-to-volume ratio decreases on a larger scale, which can make heat dissipation more challenging. Extended reaction times, often necessary for larger batches, can also lead to greater product decomposition.[5] Re-optimization of reaction parameters, such as stirring speed, rate of reagent addition, and temperature control, is often necessary for successful scale-up.

Troubleshooting Guide: Low Diastereoselectivity

A common hurdle in isoindoline synthesis is achieving the desired level of diastereocontrol. This guide provides a systematic approach to troubleshooting and optimizing your reaction.

Problem: Poor Diastereomeric Ratio (d.r.)

Initial Checks:

-

Confirm Stereochemical Assignment: Before extensive optimization, verify the stereochemistry of your major and minor products using appropriate analytical techniques (e.g., NMR, X-ray crystallography).

-

Purity of Starting Materials: Ensure the chiral auxiliary or stereocenter in your starting material is of high enantiomeric or diastereomeric purity.

Troubleshooting Workflow:

Caption: A logical workflow for troubleshooting low diastereoselectivity.

Detailed Troubleshooting Steps:

1. Temperature Optimization

-

Rationale: The energy difference between the diastereomeric transition states is often small. Lowering the temperature can amplify this difference, leading to a higher preference for one pathway.

-

Actionable Steps:

-

If your reaction is run at room temperature or elevated temperatures, attempt the reaction at 0 °C, -20 °C, or even -78 °C.

-

Monitor the reaction progress carefully, as lower temperatures will likely decrease the reaction rate.

-

If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

-

2. Solvent Screening

-

Rationale: The solvent can influence the conformation of the substrate and the transition state geometry through solvation effects.

-

Actionable Steps:

| Solvent Class | Example Solvents | Potential Impact on Diastereoselectivity |

| Non-polar | Toluene, Dichloromethane | Can favor more compact transition states. |

| Polar Aprotic | THF, Acetonitrile, DMF | Can coordinate with metal catalysts or reagents, altering their steric and electronic properties. |

| Polar Protic | Ethanol, Methanol | Can participate in hydrogen bonding, potentially influencing substrate conformation. |

3. Catalyst and Reagent Modification

-

Rationale: The steric and electronic properties of catalysts, ligands, and reagents directly influence the stereochemical outcome of the reaction.

-

Actionable Steps:

-

Catalyst Loading: Vary the catalyst loading; sometimes, lower or higher concentrations can affect selectivity.

-

Ligand Modification: For metal-catalyzed reactions, screen a library of ligands with different steric bulk and electronic properties.

-

Chiral Auxiliaries: If using a chiral auxiliary, consider alternatives with different steric demands. For example, the direct alkylation of carbanions from isoindolinones has been shown to be effective with chiral auxiliaries like (R)- or (S)-phenylglycinol and (+)- or (-)-trans-2-(α-cumyl)cyclohexanol (TCC).[10]

-

N-Substituents: The size of the N-substituent on the isoindoline precursor can have a significant impact on the stereochemical outcome.[11] A larger N-substituent can steer the reaction towards a different diastereomer.[11]

-

Troubleshooting Guide: Low Reaction Yield

A successful diastereoselective synthesis requires not only high selectivity but also a good chemical yield. Here’s how to address common causes of low yields.

Problem: Low Isolated Yield

Initial Checks:

-

Reaction Monitoring: Use TLC or LC-MS to monitor the reaction progress. Is the starting material being consumed? Is a single major product forming, or are there multiple byproducts?

-

Workup and Purification: Be mindful of potential product loss during extraction, washing, and chromatography.[12] Isoindolines can be sensitive to acidic or basic conditions, and some may decompose on silica gel.[5]

Troubleshooting Workflow:

Caption: A systematic approach to troubleshooting low reaction yields.

Detailed Troubleshooting Steps:

1. Addressing Incomplete Conversion

-

Rationale: The reaction may be too slow under the current conditions or may have reached equilibrium.

-

Actionable Steps:

-

Increase Reaction Time: Continue to monitor the reaction to see if it progresses with additional time.

-